β2-Adrenoceptor Binding Affinity
In radioligand binding assays using human recombinant β2-adrenoceptors, vilanterol displayed a subnanomolar affinity (pKi 9.42 ± 0.02) that was comparable to salmeterol (pKi 9.61 ± 0.03) but higher than olodaterol, formoterol (pKi 8.05 ± 0.02), and indacaterol [1]. This high affinity, coupled with a rapid association rate, underlies vilanterol's 24-hour duration of action [2].
| Evidence Dimension | Binding affinity (pKi) for human β2-adrenoceptor |
|---|---|
| Target Compound Data | pKi 9.42 ± 0.02 |
| Comparator Or Baseline | Salmeterol: pKi 9.61 ± 0.03; Formoterol: pKi 8.05 ± 0.02 |
| Quantified Difference | Vilanterol affinity is 23-fold higher than formoterol (ΔpKi 1.37) |
| Conditions | Human recombinant β2-adrenoceptor radioligand binding assay (³H-CGP12177) in CHO cells |
Why This Matters
Higher receptor affinity enables lower therapeutic doses and supports once-daily dosing, reducing total drug exposure and potentially improving patient adherence.
- [1] Baker JG, Proudman RGW, Hill SJ. A comparison of the molecular pharmacological properties of current short, long, and ultra-long-acting β2-agonists used for asthma and COPD. Pharmacol Res Perspect. 2025;13(5):e70154. View Source
- [2] Slack RJ, Barrett VJ, Morrison VS, et al. In vitro pharmacological characterization of vilanterol, a novel long-acting β2-adrenoceptor agonist with 24-hour duration of action. J Pharmacol Exp Ther. 2013;344(1):218-230. View Source
